molecular formula C9H6ClNO4 B2665990 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1909313-31-0

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2665990
CAS No.: 1909313-31-0
M. Wt: 227.6
InChI Key: RMONHQFZTZXYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride is a fused heterocyclic compound featuring a six-membered pyran ring (with an oxygen atom and a ketone group at position 4) condensed with a pyridine ring. This structure is of interest in medicinal chemistry due to its similarity to pharmacologically active fused-ring systems.

Properties

IUPAC Name

4-oxopyrano[2,3-c]pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4.ClH/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMONHQFZTZXYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-31-0
Record name 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes under acidic conditions to form the pyrano[2,3-c]pyridine core . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of controlled reaction conditions, such as temperature and pH, and the employment of efficient purification techniques like recrystallization . The scalability of the process is crucial for producing the compound in large quantities for various applications.

Scientific Research Applications

Structural Information

  • Molecular Formula : C₉H₅N₁O₄
  • SMILES : C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O
  • InChIKey : PQYYMLRFQVGPBZ-UHFFFAOYSA-N

Synthesis Pathways

The compound can be synthesized through various methods, often involving the reaction of substituted pyridine derivatives with carboxylic acids or other nucleophiles. Notably, it has been utilized as a building block in the synthesis of more complex heterocyclic compounds.

Example Synthesis Reaction

One common method involves the reaction of 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid with malononitrile in the presence of piperidine, leading to the formation of pyran and pyridine derivatives. This showcases its utility as a precursor for constructing diverse heterocycles, which are essential in pharmaceutical chemistry .

Biological Activities

Research indicates that compounds related to 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown potential as antibacterial agents, making them candidates for further development in treating infections.
  • Antitumor Activity : The compound's structure is analogous to several known antitumor agents, suggesting potential efficacy in cancer therapy. Studies have indicated that modifications to its structure can enhance its cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Synthesis of Pyrano and Pyridine Derivatives :
    A study demonstrated the synthesis of 2-amino-6-(4-acetoaminophenyl)-3-cyano-4H-pyran-4-carboxylic acid and 2-amino-6-(4-acetoaminophenyl)-3-cyano-4H-pyridine-4-carboxylic acid from 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid. These compounds serve as intermediates for further synthesis of biologically active molecules .
  • Pharmacological Studies :
    Research has highlighted the pharmacological importance of pyridine derivatives in various therapeutic areas including anti-inflammatory and analgesic effects. The incorporation of the pyrano structure enhances their interaction with biological targets, potentially leading to improved drug efficacy .

Summary Table of Applications

Application AreaDescription
Synthesis Used as a building block for synthesizing complex heterocycles.
Antimicrobial Activity Exhibits potential as an antibacterial agent in preliminary studies.
Antitumor Activity Structural analogs demonstrate cytotoxic effects against cancer cell lines.
Pharmaceutical Chemistry Important for developing new drugs targeting various diseases due to its versatile structure.

Mechanism of Action

The mechanism of action of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Ring System Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride Pyrano[2,3-c]pyridine 4-oxo, 2-carboxylic acid, HCl C9H8ClNO4 ~229.62* Enhanced solubility (HCl salt), hydrogen bonding via oxo group
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine None C8H6N2O2 162.15 Five-membered pyrrole ring, no oxygen in fused ring
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine 5-Cl C8H5ClN2O2 196.59 Electron-withdrawing Cl substituent, reduced yield (71%)
Furo[2,3-c]pyridine-2-carboxylic acid Furo[2,3-c]pyridine None C8H5NO3 163.13 Five-membered furan ring, ≥98% purity
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid Thieno[2,3-c]pyridine 4-Cl C8H4ClNO2S 213.64 Sulfur-containing ring, higher lipophilicity

*Calculated based on free acid (C9H7NO4, MW 193.16) + HCl (36.46).

Functional Group and Pharmacological Implications

  • Pyrano vs. Pyrrolo/Furo/Thieno Systems: The pyrano ring’s six-membered structure (vs. five-membered analogs) provides conformational rigidity and distinct electronic properties. Thieno derivatives (e.g., 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid) exhibit higher lipophilicity due to sulfur, favoring membrane penetration but reducing aqueous solubility .
  • Substituent Effects :

    • Chloro groups (e.g., in 10b) introduce electron-withdrawing effects, which may stabilize intermediates in synthesis but lower yields (71% vs. 95% for unsubstituted 10a) .
    • The hydrochloride salt in the target compound improves bioavailability compared to free acids like furo[2,3-c]pyridine-2-carboxylic acid .

Biological Activity

4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

Structural Characteristics

The molecular formula of this compound is C9H5NO4C_9H_5NO_4 with a molecular weight of 191.14 g/mol. It features a fused pyridine and pyran ring system, which contributes to its reactivity and interaction with biological targets . The compound's structure allows it to engage in diverse interactions with enzymes and receptors, making it a candidate for various therapeutic applications.

Enzyme Inhibition

Research indicates that this compound has the potential to act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's ability to fit into the active sites of enzymes suggests that it may modulate their activity effectively .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
Antitumor ActivityExhibits antiproliferative effects in tumor cells
Antibacterial ActivityPotential antibacterial properties
Anti-inflammatory EffectsMay reduce inflammation through modulation pathways

Case Studies

  • Antitumor Activity : A study evaluated the antiproliferative effects of various compounds including derivatives of 4-oxo-4H-pyrano[2,3-c]pyridine on human tumor cell lines. Results showed significant inhibition of cell proliferation at nanomolar concentrations, indicating its potential as an anticancer agent .
  • Antibacterial Properties : Another investigation focused on the antibacterial efficacy of this compound against several bacterial strains. The results demonstrated notable activity, suggesting its possible use in developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Utilizing malononitrile and appropriate pyridine derivatives.
  • Reagents : Employing catalysts such as piperidine to facilitate reactions.
  • Reaction Conditions : Controlled temperature and pH are critical for achieving desired yields and purity.

The synthesis can also involve rearrangement reactions to enhance efficiency and yield .

Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new drugs targeting metabolic disorders or cancer.
  • Chemical Biology : As a tool for studying enzyme mechanisms and pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride?

  • Methodology : The synthesis involves multi-step reactions, including cyclization and acidification. Key parameters include:

  • Solvent selection : Methanol or ethanol is preferred for intermediate formation due to their polarity and ability to stabilize charged intermediates .
  • Catalysts : Triethylamine (TEA) is commonly used to deprotonate intermediates and accelerate cyclization .
  • Temperature control : Heating at 50–60°C for 0.5–1 hour improves cyclization efficiency, followed by acidification with HCl to precipitate the final product .
    • Yield optimization : Purity >95% can be achieved by recrystallization in aqueous ethanol .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity and structural integrity, particularly for verifying the pyranone ring and carboxylic acid groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns of intermediates .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

  • Substituent engineering :

  • Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the pyridine ring improves metabolic stability and target binding .
  • Alkyl ester derivatives (e.g., 2-methylpropyl esters) increase lipophilicity, enhancing membrane permeability .
    • Biological validation : Test modified derivatives against enzymatic targets (e.g., kinases, proteases) using in vitro assays to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

  • Critical variables :

  • Catalyst loading : Excess TEA (>20 mmol) may lead to side reactions, reducing yield .
  • Acidification rate : Slow addition of HCl prevents premature precipitation of intermediates, improving final purity .
    • Case study : A 2024 study achieved 78% yield using sodium methoxide in methanol, while a 2017 protocol reported 65% yield due to incomplete cyclization; optimizing reaction time and solvent polarity resolves this discrepancy .

Q. What computational tools predict feasible synthetic routes for novel derivatives?

  • Database-driven strategies : Tools like PubChem’s PISTACHIO and REAXYS integrate reaction databases to propose routes based on precursor compatibility and historical data .
  • Template-based modeling : Select routes with high "plausibility scores" (>0.95) and validate intermediates via DFT calculations to assess thermodynamic feasibility .

Methodological Challenges and Solutions

Q. Why do cyclization steps often fail during synthesis, and how can this be mitigated?

  • Common pitfalls :

  • Intermolecular vs. intramolecular reactions : Steric hindrance from bulky substituents favors intermolecular byproducts. Use dilute reaction conditions to suppress this .
  • pH sensitivity : Maintain alkaline conditions (pH 9–10) during cyclization to stabilize enolate intermediates .
    • Solution : Introduce microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How can researchers validate the hydrochloride salt formation post-synthesis?

  • Titration : Potentiometric titration with AgNO3 confirms chloride content (theoretical ~20% w/w) .
  • X-ray crystallography : Resolve crystal structures to confirm salt formation and counterion positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.